molecular formula C9H11FS B13306839 1-(2-Fluorophenyl)propane-2-thiol

1-(2-Fluorophenyl)propane-2-thiol

Katalognummer: B13306839
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: HGGIWILUIDYRKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)propane-2-thiol is an organosulfur compound with the molecular formula C9H11FS It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)propane-2-thiol can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically include the use of a base such as sodium hydroxide and an organic solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. For example, the reaction of 2-fluorobenzyl bromide with sodium hydrosulfide in the presence of a phase transfer catalyst can be employed to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluorophenyl)propane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize the thiol group.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Alkyl halides and bases are commonly used in substitution reactions involving the thiol group.

Major Products Formed

    Oxidation: Disulfides are the major products formed during oxidation.

    Reduction: The corresponding hydrocarbon is formed during reduction.

    Substitution: Thioethers are typically formed during substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)propane-2-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)propane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the fluorophenyl group may interact with hydrophobic pockets in biological molecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Chlorophenyl)propane-2-thiol
  • 1-(2-Bromophenyl)propane-2-thiol
  • 1-(2-Methylphenyl)propane-2-thiol

Uniqueness

1-(2-Fluorophenyl)propane-2-thiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H11FS

Molekulargewicht

170.25 g/mol

IUPAC-Name

1-(2-fluorophenyl)propane-2-thiol

InChI

InChI=1S/C9H11FS/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3

InChI-Schlüssel

HGGIWILUIDYRKK-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1F)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.